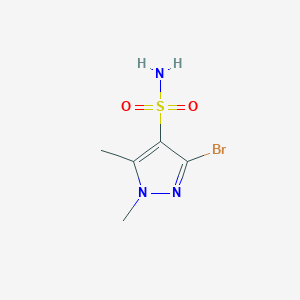

3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and a sulfonamide group. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonamide formation. One common method includes:

Bromination: Reacting 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid.

Sulfonamide Formation: Treating the brominated product with a sulfonamide reagent such as chlorosulfonic acid or sulfonamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .

化学反应分析

Sulfonamide Formation via Amine Coupling

The sulfonyl chloride reacts with amines (e.g., phenethylamine) to form the sulfonamide derivative. Diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts.

-

Reactants : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), DIPEA (1.5 equiv).

-

Solvent : Dichloromethane (DCM, 10 vol).

-

Temperature : 25–30°C.

-

Time : 16 hours.

-

Workup : Purification via column chromatography.

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 13 | DIPEA | DCM | 16 | 71 |

| 5 | DIPEA | DCM | 16 | 41 |

Lower yields (e.g., 41%) are attributed to steric hindrance or competing side reactions.

Base and Solvent Optimization

The choice of base and solvent significantly impacts reaction efficiency. Potassium tert-butoxide in tetrahydrofuran (THF) outperforms alternatives like NaH or NaOH:

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 13 | Potassium t-BuOK | THF | 16 | 78 |

| 12 | NaH | DMF | 12 | 55 |

THF enhances nucleophilicity of the amine, while DMF may lead to side reactions due to its high polarity .

Functionalization of the Bromine Substituent

The bromine atom at position 3 enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura). While specific data for this compound is sparse in the provided sources, analogous pyrazole bromides undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups, enhancing biological activity .

Stability and Reactivity Insights

科学研究应用

Anticancer Activity

Recent studies highlight the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide. These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth. For instance:

- In vitro Studies : A study reported that several derivatives exhibited significant antiproliferative activity against U937 cells, with some compounds achieving half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like cisplatin .

- Mechanism of Action : The mechanism underlying their anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation .

Antimicrobial Properties

The sulfonamide moiety in this compound contributes to its antimicrobial properties . Sulfonamides are known for their broad spectrum of activity against bacteria and fungi:

- Antifungal Activity : Research has shown that derivatives of pyrazole sulfonamides can inhibit the growth of various fungal species, making them potential candidates for treating fungal infections .

- Antibacterial Effects : The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. This property is particularly useful in developing new antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties . The structural features of this compound enable it to modulate inflammatory responses:

- Cytokine Inhibition : Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Description |

|---|---|

| 1 | Bromination of 1,5-dimethylpyrazole to introduce the bromine atom at the 3-position. |

| 2 | Sulfonation to form the sulfonamide group at the 4-position, enhancing biological activity. |

| 3 | Purification and characterization using techniques like NMR and IR spectroscopy. |

This structured approach allows researchers to explore various substitutions on the pyrazole ring to optimize biological activity and selectivity against specific targets.

Case Studies and Experimental Findings

Several case studies provide insights into the efficacy and safety profiles of this compound:

- Study on Anticancer Activity : A comprehensive evaluation demonstrated that certain derivatives exhibited IC50 values as low as 0.07 μM against specific cancer cell lines, indicating potent anticancer properties .

- Toxicity Assessments : Toxicological studies revealed that while some derivatives showed significant biological activity, they did not exhibit cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

作用机制

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

相似化合物的比较

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the bromine substitution.

3-Bromo-1H-pyrazole-4-sulfonamide: Lacks the methyl groups.

1,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the bromine substitution.

Uniqueness

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of bromine, methyl groups, and sulfonamide, which confer distinct chemical and biological properties.

生物活性

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H9BrN2O2S

- Molecular Weight : 163.12 g/mol

- CAS Number : 1564807-86-8

This compound features a pyrazole ring substituted with a bromine atom and a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazole sulfonamide class can inhibit various biological pathways:

- Enzyme Inhibition : It has been shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT). The compound demonstrates potent inhibitory effects with an IC50 value as low as 0.002 μM .

- Antiproliferative Activity : Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's derivatives were tested against U937 cells, showing promising results in inhibiting cell viability .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole sulfonamides. In vitro studies show that these compounds can inhibit cancer cell proliferation effectively. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U937 | 10.5 |

| DDD85646 (related compound) | T. brucei | 0.002 |

These findings suggest that modifications to the pyrazole sulfonamide structure can enhance their efficacy against specific cancer types .

Antimicrobial Activity

Pyrazole sulfonamides have also been reported to possess antimicrobial properties. They are effective against various bacterial strains and have been studied for their potential use in treating infections.

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of pyrazole sulfonamides:

- Lead Optimization Study : A study aimed at enhancing blood-brain barrier permeability showed that modifications to the sulfonamide head group significantly improved the pharmacokinetic profile while maintaining potent activity against T. brucei NMT .

- Antiproliferative Effects : A recent investigation into new derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HepG2 and Jurkat, with IC50 values ranging from 0.19 μM to 49.85 μM depending on the specific derivative .

属性

IUPAC Name |

3-bromo-1,5-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPOXDBLQNIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。